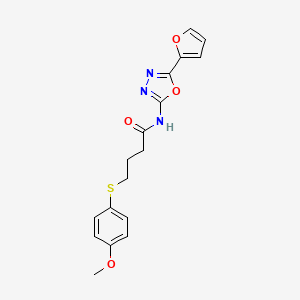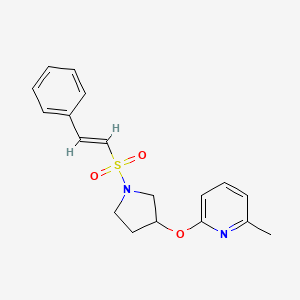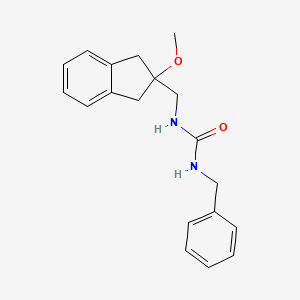![molecular formula C15H17N3O2 B2783400 N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide CAS No. 2411262-21-8](/img/structure/B2783400.png)
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the family of ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system. The drug has been extensively studied for its potential use in enhancing cognitive function and memory formation.
Mécanisme D'action
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system. The drug enhances the activity of these receptors, leading to an increase in the release of neurotransmitters such as glutamate. This results in an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to improve learning and memory in animal models and in human clinical trials. The drug has also been shown to increase the release of neurotransmitters such as glutamate, which is important for synaptic plasticity and memory formation. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has several advantages for lab experiments, including its ability to enhance cognitive function and memory formation in animal models and in human clinical trials. The drug is also relatively safe and well-tolerated, with few reported side effects. However, the drug has some limitations, including its short half-life and the need for repeated dosing to maintain its effects.
Orientations Futures
There are several future directions for the study of N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide, including its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and ADHD. The drug may also have potential applications in enhancing cognitive function and memory formation in healthy individuals. Further research is needed to better understand the mechanisms of action of this compound and to explore its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide involves the reaction of 2-cyanobenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with epichlorohydrin and then with ammonium carbonate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has been extensively studied for its potential use in enhancing cognitive function and memory formation. It has been found to improve learning and memory in animal models and in human clinical trials. The drug has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[1-(2-cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-8-11-4-1-2-6-13(11)18-7-3-5-12(9-18)17-15(19)14-10-20-14/h1-2,4,6,12,14H,3,5,7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYCAMWEIHASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)


![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)